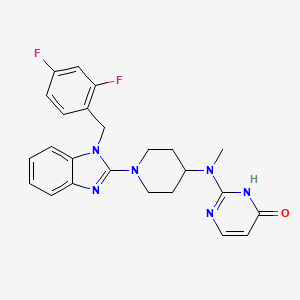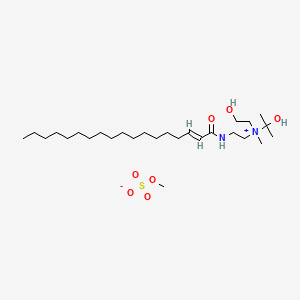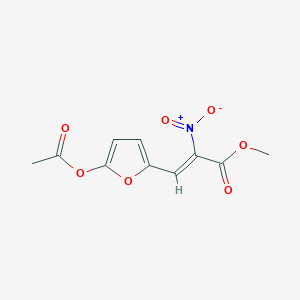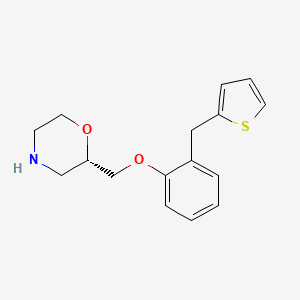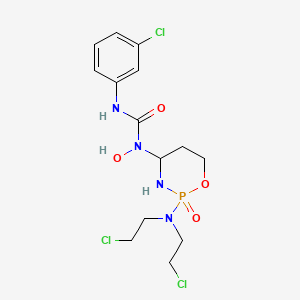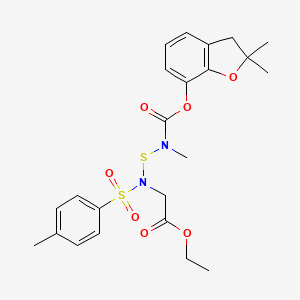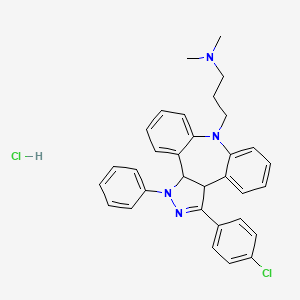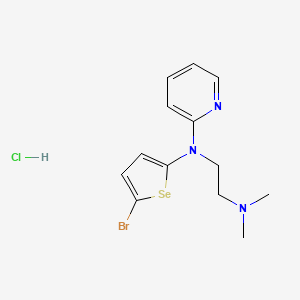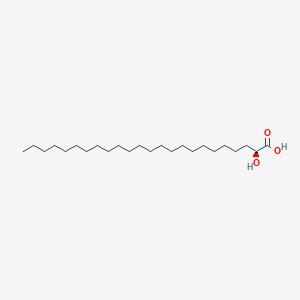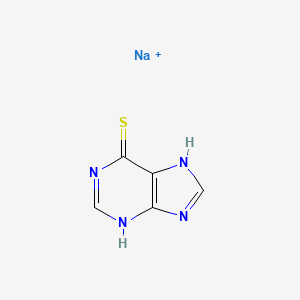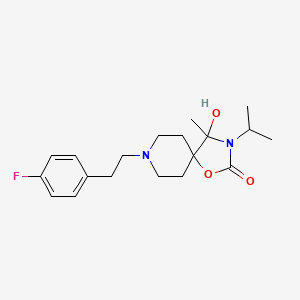
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with carbonyl compounds under acidic or basic conditions.
Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas in the presence of oxidizing agents like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include:
Batch reactors: For small to medium-scale production.
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to selenides or diselenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Selenoxides, selenones.
Reduction products: Selenides, diselenides.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor properties.
Medicine: Investigated for its potential anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- depends on its specific application:
Biological activity: May involve interaction with cellular targets like enzymes or receptors, leading to modulation of biochemical pathways.
Chemical reactivity: The selenium atom can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar structural features.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with similar structural features.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Propiedades
Número CAS |
81744-10-7 |
|---|---|
Fórmula molecular |
C14H11NO2Se |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
7-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-12-9-5-8-11-13(12)18-15(14(11)16)10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
VYFOBZAIPIKAPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1[Se]N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



